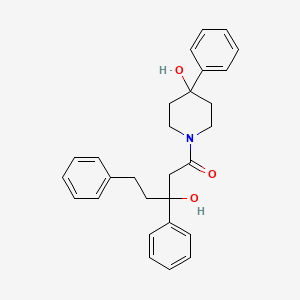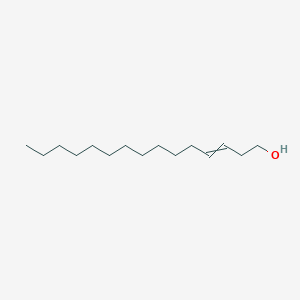
2,4-Diphenyl-6H-1,3-thiazine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-6H-1,3-thiazine-6-thione is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a thiazine ring with two phenyl groups attached at the 2 and 4 positions, and a thione group at the 6 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-6H-1,3-thiazine-6-thione typically involves multicomponent reactions. One common method is the reaction of in situ-generated 1-azadienes with carbon disulfide. This reaction provides a one-step protocol to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones . The reaction conditions usually involve moderate temperatures and the presence of a base to facilitate the formation of the thiazine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diphenyl-6H-1,3-thiazine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Diphenyl-6H-1,3-thiazine-6-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-6H-1,3-thiazine-6-thione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of the thione group allows it to form coordination complexes with metal ions, which can influence its biological activity. Additionally, the phenyl groups contribute to its ability to interact with hydrophobic regions of biomolecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
3,6-Dihydro-2H-1,3-thiazine-2-thiones: These compounds share a similar thiazine ring structure but differ in the substitution pattern and functional groups.
2-Arylimino-5,6-dihydro-4H-1,3-thiazines: These derivatives act as cannabinoid receptor agonists and have analgesic activity.
Uniqueness: 2,4-Diphenyl-6H-1,3-thiazine-6-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups and a thione group at specific positions enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
52039-44-8 |
|---|---|
Fórmula molecular |
C16H11NS2 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
2,4-diphenyl-1,3-thiazine-6-thione |
InChI |
InChI=1S/C16H11NS2/c18-15-11-14(12-7-3-1-4-8-12)17-16(19-15)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
KHAYATAKCGNQAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=S)SC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


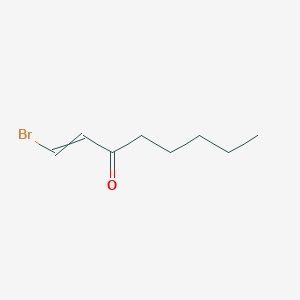
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)


![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
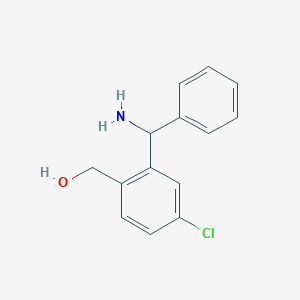
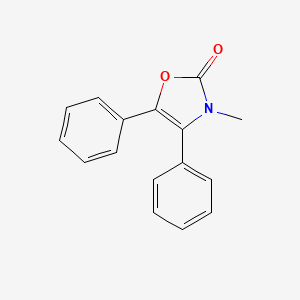
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)

